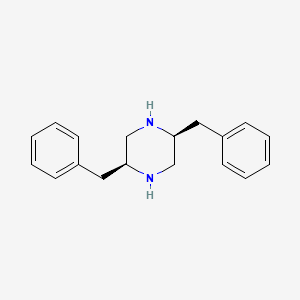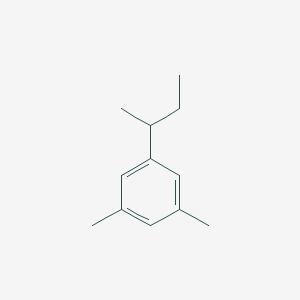
Benzene, 1,3-dimethyl-5-(1-methylpropyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,3-dimethyl-5-(1-methylpropyl) is an organic compound with the molecular formula C₁₂H₁₈ and a molecular weight of 162.2713 g/mol . It is also known by other names such as 1,3-Dimethyl-5-sec-butylbenzene . This compound is a derivative of benzene, where the benzene ring is substituted with two methyl groups and one 1-methylpropyl group.
Vorbereitungsmethoden
The synthesis of Benzene, 1,3-dimethyl-5-(1-methylpropyl) can be achieved through various synthetic routes. One common method involves the alkylation of 1,3-dimethylbenzene (m-xylene) with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via a Friedel-Crafts alkylation mechanism, resulting in the formation of the desired product .
Industrial production methods may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Benzene, 1,3-dimethyl-5-(1-methylpropyl) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C). These reactions can convert the compound into its corresponding alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), resulting in the formation of nitro derivatives. Halogenation can be performed using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,3-dimethyl-5-(1-methylpropyl) has various scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate the effects of aromatic hydrocarbons on biological systems. It may serve as a model compound for understanding the metabolism and toxicity of similar aromatic compounds.
Medicine: While not directly used as a drug, derivatives of this compound may have potential pharmaceutical applications. Research into its analogs could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and as a solvent in various chemical processes.
Wirkmechanismus
The mechanism of action of Benzene, 1,3-dimethyl-5-(1-methylpropyl) depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophilic species to form substituted products. The presence of electron-donating methyl groups enhances the reactivity of the benzene ring towards electrophiles.
In oxidation reactions, the compound’s alkyl side chains are susceptible to attack by oxidizing agents, leading to the formation of oxidized products such as carboxylic acids or ketones.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,3-dimethyl-5-(1-methylpropyl) can be compared with other similar compounds such as:
1,3-Dimethylbenzene (m-xylene): This compound lacks the 1-methylpropyl group, making it less sterically hindered and more reactive in certain substitution reactions.
1,3-Dimethyl-5-ethylbenzene: Similar in structure but with an ethyl group instead of a 1-methylpropyl group. This difference affects the compound’s physical properties and reactivity.
1,3-Dimethyl-5-isopropylbenzene: The isopropyl group provides different steric and electronic effects compared to the 1-methylpropyl group, influencing the compound’s behavior in chemical reactions.
The uniqueness of Benzene, 1,3-dimethyl-5-(1-methylpropyl) lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
939-37-7 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
1-butan-2-yl-3,5-dimethylbenzene |
InChI |
InChI=1S/C12H18/c1-5-11(4)12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3 |
InChI-Schlüssel |
JRIIFSPDAWMGAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC(=CC(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


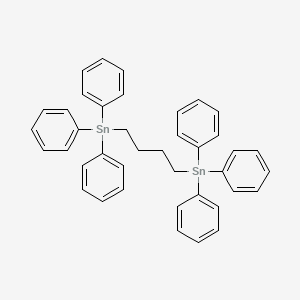

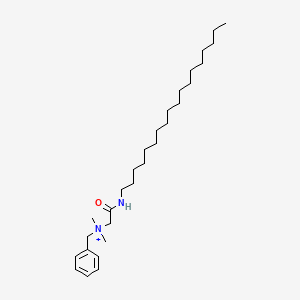
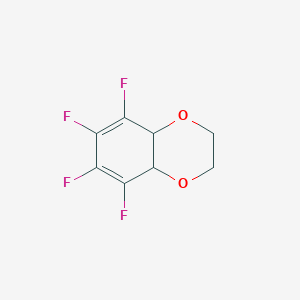
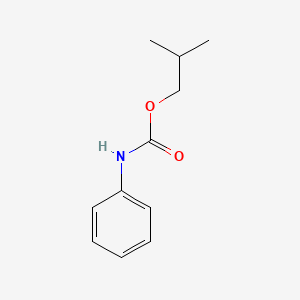
![(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)
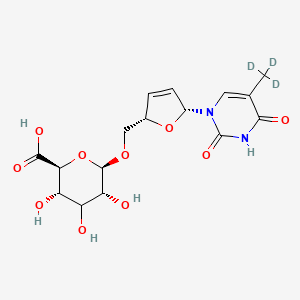



![[30]Annulene](/img/structure/B14747734.png)
